molecular formula C4H6IN B1595730 2-Iodo-2-methylpropionitrile CAS No. 19481-79-9

2-Iodo-2-methylpropionitrile

Cat. No. B1595730
CAS RN: 19481-79-9
M. Wt: 195 g/mol
InChI Key: DBESYUOJKJZGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-2-methylpropionitrile is a chemical compound with the molecular formula C4H6IN . It has an average mass of 195.002 Da and a monoisotopic mass of 194.954483 Da . It is also known by other names such as 2-Iod-2-methylpropannitril in German, 2-Iodo-2-methylpropanenitrile in English, and 2-Iodo-2-méthylpropanenitrile in French .


Synthesis Analysis

The synthesis of 2-Iodo-2-methylpropionitrile involves a mixture of methyl methacrylate, 2-iodo-2-methylpropionitrile, sodium iodide, and 18-crown-6-ether. This mixture is heated in a flask at 70 °C for 4 hours under an argon atmosphere with stirring .


Molecular Structure Analysis

The molecular structure of 2-Iodo-2-methylpropionitrile consists of carbon ©, hydrogen (H), iodine (I), and nitrogen (N) atoms . The exact structure can be found in various chemical databases and literature .


Chemical Reactions Analysis

2-Iodo-2-methylpropionitrile is a reactive compound that can be used to terminate polymerization reactions. It reacts with radicals, such as those generated by the photolysis of cyanoalkyl methacrylates, to form a stable radical species .


Physical And Chemical Properties Analysis

2-Iodo-2-methylpropionitrile is a liquid at 20 degrees Celsius . It has a boiling point of 62 °C at 15 mmHg and a refractive index of 1.52 . It is light yellow to brown in appearance .

Scientific Research Applications

Scientific Research Applications of 2-Iodo-2-methylpropionitrile

  • Use in Polymerization Processes 2-Iodo-2-methylpropionitrile (CP-I) is utilized in photocontrolled iodine-mediated reversible-deactivation radical polymerization (RDRP) processes. Ni et al. (2019) have demonstrated its use as an initiator in water for creating well-defined polymers with narrow polydispersities. The study highlights its effectiveness in green RDRP strategies due to its environmental friendliness and efficiency in polymerization (Ni et al., 2019).

  • Applications in Organic Synthesis In organic synthesis, 2-Iodo-2-methylpropionitrile is explored for its potential in various chemical reactions. For instance, Bałczewski and Mikołajczyk (2001) investigated its use in iodine atom transfer addition reactions, providing insights into its role in radical reactions and its behavior as an iodine donor in the transfer stage (Bałczewski & Mikołajczyk, 2001).

  • Role in Electrochemical Studies The electrochemical behavior of 2-Iodo-2-methylpropionitrile has been studied, particularly in the context of its reduction potential and reactivity. Research by Feoktistov and Zhdanov (1965) provides valuable insights into its behavior on a dropping mercury electrode, indicating its unique electrochemical properties and potential applications in electrochemistry (Feoktistov & Zhdanov, 1965).

  • Implications in Medicinal Chemistry Although not directly involving 2-Iodo-2-methylpropionitrile, related compounds like 2-amino-2-methylpropionitrile have been used in medicinal chemistry. Oesterlin et al. (1977) synthesized compounds using this related nitrile, which exhibited significant activity as antisecretory agents in medical research (Oesterlin et al., 1977).

  • Energy Applications in Dye-Sensitized Solar Cells The compound has found use in the field of energy, particularly in dye-sensitized solar cells (DSSCs). Neo and Ouyang (2013) reported using 3-methoxypropionitrile organogels with graphene oxide for high-performance quasi-solid state DSSCs, highlighting the potential of related nitriles in enhancing solar cell efficiency (Neo & Ouyang, 2013).

  • 26b156658edac24ae2bd6bb1/?utm_source=chatgpt)).

Safety And Hazards

2-Iodo-2-methylpropionitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects and is a combustible liquid . Safety precautions include avoiding breathing mist or vapors, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/ protective clothing/ eye protection/ face protection .

properties

IUPAC Name

2-iodo-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN/c1-4(2,5)3-6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBESYUOJKJZGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338469
Record name 2-Iodo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-2-methylpropionitrile

CAS RN

19481-79-9
Record name 2-Iodo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-2-methylpropionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-2-methylpropionitrile
Reactant of Route 2
2-Iodo-2-methylpropionitrile
Reactant of Route 3
2-Iodo-2-methylpropionitrile
Reactant of Route 4
2-Iodo-2-methylpropionitrile
Reactant of Route 5
2-Iodo-2-methylpropionitrile
Reactant of Route 6
2-Iodo-2-methylpropionitrile

Citations

For This Compound
92
Citations
P Bałczewski, M Mikołajczyk - New Journal of Chemistry, 2001 - pubs.rsc.org
… We also conclude that 2-iodo-2-methylpropionitrile, 8, as an intermediate of the initiation step, is formed in trace quantities and for kinetic and reactivity reasons it does not compete with …
Number of citations: 13 pubs.rsc.org
C Tian, P Wang, Y Ni, L Zhang… - Angewandte Chemie …, 2020 - Wiley Online Library
… 2-Iodo-2-methylpropionitrile serves as the initiator and a special carbonyl solvent (eg, 1,3-… using an alkyl iodide (eg, 2-iodo-2-methylpropionitrile) as the initiator at room temperature. …
Number of citations: 51 onlinelibrary.wiley.com
JY Wang, YY Ni, JN Cheng, LF Zhang… - Chinese Journal of …, 2021 - Springer
… In RCMP system, 2-iodo-2-methylpropionitrile (CP-I) and ethyl 2-iodo-2-phenylacetate (EIPA) were used as alkyl iodide initiators, by using methyl methacrylate (MMA) as the model …
Number of citations: 3 link.springer.com
P Balczewski, M Mikolajczyk - New Journal of Chemistry, 2001 - elibrary.ru
… , which constitutes the first example of a radical iodine atom transfer addition reaction of non-fluorine-containing phosphonates, and to determine whether 2-iodo-2-methylpropionitrile, 8…
Number of citations: 20 elibrary.ru
Y Ni, C Tian, L Zhang, Z Cheng, X Zhu - ACS Macro Letters, 2019 - ACS Publications
… Herein, a facile photocontrolled iodine-mediated green RDRP strategy was successfully established in water by using 2-iodo-2-methylpropionitrile (CP-I) as the initiator and water-…
Number of citations: 33 pubs.acs.org
W Wang, J Zhao, W Zhang, J Zhu… - Journal of Polymer …, 2013 - Wiley Online Library
… In this work, by careful screening of iodine-based initiators, it was found that 2-iodo-2-methylpropionitrile (CPI) could exert a reasonable control over molecular weights in the process of …
Number of citations: 4 onlinelibrary.wiley.com
Q Li, R Zhao, Z Lu, L Xiao, L Hou - Materials Today Chemistry, 2022 - Elsevier
… TFPPy-COF absorbed the energy from photo and was transformed to excited state (COF•), and then the energy transfer occurred between COF• and initiator 2-iodo-2-methylpropionitrile …
Number of citations: 1 www.sciencedirect.com
D Leifert, A Studer - Angewandte Chemie International Edition, 2016 - Wiley Online Library
… The non-fluorinated substrates 2-iodo-2-methylpropionitrile and cyclohexyl iodide provided the corresponding ATRA products 5 ao and 5 ap in moderate yields. …
Number of citations: 61 onlinelibrary.wiley.com
B Kumru, M Antonietti - Macromolecular Chemistry and Physics, 2023 - Wiley Online Library
… Water soluble methacrylic monomers were subjected to visible light induced RDRP by using 2-iodo-2methylpropionitrile (CP-I) as the initiator.[59] The authors established the suitability …
Number of citations: 1 onlinelibrary.wiley.com
JJ Chang, L Xiao, CG Wang, H Niino, S Chatani… - Polymer …, 2018 - pubs.rsc.org
… We heated a mixture of BA (monomer (200 equiv.)), PMMA–Y (precursor (1 equiv.)), 2-iodo-2-methylpropionitrile (CP–I) (alkyl iodide (1 equiv.)), and BNI (catalyst (8 equiv.)) at 110 C (…
Number of citations: 9 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.